Erythrulose

Vue d'ensemble

Description

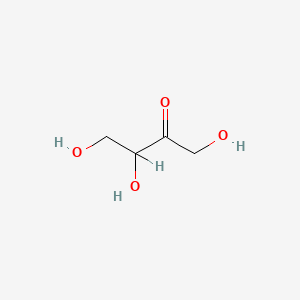

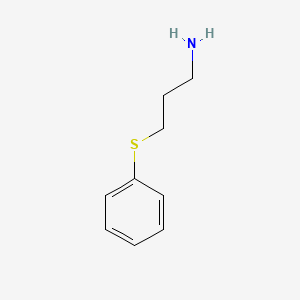

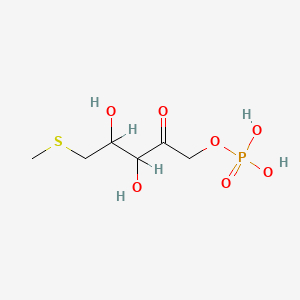

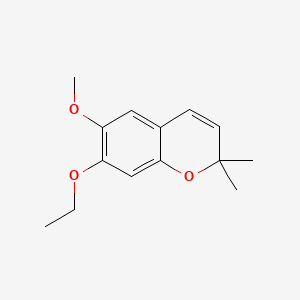

Erythrulose, also known as D-Erythrulose or 1,3,4-Trihydroxybutan-2-one, is a tetrose carbohydrate with the chemical formula C4H8O4 . It has one ketone group and is part of the ketose family . It is used in some self-tanning cosmetics, generally combined with dihydroxyacetone (DHA) . Erythrulose is a natural keto-sugar derived from sources such as red raspberries, red algae, or other plant materials .

Synthesis Analysis

Erythrulose can be produced through the aldol condensation of formaldehyde with dihydroxyacetone (DHA) in an aqueous medium . The process’s selectivity depends on the pH of the reaction solution, controlled by the reaction temperature and the amount of catalyst in the reaction mixture . A study also showed that erythrulose could be produced from meso-erythritol oxidation using Gluconobacter oxydans .Molecular Structure Analysis

Erythrulose has a molecular formula of C4H8O4, an average mass of 120.104 Da, and a monoisotopic mass of 120.042259 Da . It contains a total of 15 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 3 hydroxyl groups, 2 primary alcohols, and 1 secondary alcohol .Chemical Reactions Analysis

Erythrulose/DHA reacts with the amino acids in the proteins of the first layers of skin . One of the pathways involves free radicals at one of the steps of the Maillard reaction, distantly related to the browning effect when a cut apple slice is exposed to oxygen . The other pathway is the conventional Maillard reaction .Physical And Chemical Properties Analysis

Erythrulose is a syrupy substance that is soluble in water . It is hygroscopic and should be kept away from heat and sources of ignition .Applications De Recherche Scientifique

Gastrointestinal Motility Improvement

Erythromycin, a motilin receptor agonist, has shown potential in improving gastrointestinal motility, particularly in conditions like diabetic gastroparesis. Studies have demonstrated its ability to normalize prolonged gastric-emptying times for both liquids and solids in diabetic patients (Janssens et al., 1990). Further research suggests that erythromycin could represent a new class of gastrointestinal prokinetic agents, providing therapeutic value in various gastroduodenal motility disturbances (Weber et al., 1993).

Agricultural and Environmental Impact

Erythromycin's presence in agricultural fields, due to manure application, has been studied for its impact on crops. Research indicates that erythromycin can affect the physiological activity of plants like Brassica campestris by downregulating protein abundance in the photosynthetic pathway, highlighting its environmental and agricultural significance (Yoon et al., 2020).

Biomedical Applications

Erythromycin and its derivatives have found applications in drug delivery systems. Red blood cell membrane-camouflaged nanoparticles, utilizing the biocompatibility and biodegradability of erythrocytes, have shown promise in antitumor applications (Xia et al., 2019). Additionally, erythrocytes have been employed as carriers for various bioactive substances, including drugs, enzymes, and peptides, altering the pharmacokinetic properties of these compounds and targeting specific tissues or organs (Millán et al., 2004).

Aquatic Toxicology

The potential toxicity of erythromycin to aquatic organisms has been explored, with studies on marine fish like Sparus aurata indicating that erythromycin exposure can impact various biomarkers related to detoxification, oxidative stress, and genotoxicity (Rodrigues et al., 2019). These findings are crucial for understanding the ecological implications of antibiotic usage.

Neuroprotective and Hematopoietic Effects

Research has also delved into the neuroprotective potential of erythropoietin analogs like ARA 290, showing effectiveness in improving metabolic control and neuropathic symptoms in patients with type 2 diabetes (Brines et al., 2015). Furthermore, erythropoietin has been studied for its ability to cross the blood-brain barrier, suggesting its potential in treating brain injuries (Banks et al., 2004).

Antioxidant Properties

Erythritol, a polyol related to erythrulose, has demonstrated antioxidant properties. It acts as an excellent hydroxyl radical scavenger and shows potential in protecting against hyperglycemia-induced vascular damage (den Hartog et al., 2010).

Mécanisme D'action

Orientations Futures

Erythrulose has potential applications in various fields, creating a huge market for it . It serves as a promising platform chemical for synthesizing various valuable compounds . Therefore, the development of a methylotrophic platform for a C1-fueled bioeconomy in the future is a promising direction .

Propriétés

IUPAC Name |

1,3,4-trihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862137 | |

| Record name | 1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythrulose | |

CAS RN |

40031-31-0 | |

| Record name | Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40031-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040031310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, 1,3,4-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4GKH53PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)